molecular formula C20H31N3O B14784142 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14784142
M. Wt: 329.5 g/mol
InChI Key: CUMCIWAJMLVAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a nitrogen-containing heterocyclic compound of interest in pharmacological research. This complex molecule features a pyrrolidine core substituted with a benzyl-cyclopropyl-amino methyl group and a 2-amino-3-methylbutan-1-one moiety . The specific stereochemistry of the compound can be critical for its biological activity and interaction with target proteins . Nitrogen-containing heterocycles, particularly pyrrolidine derivatives, are extensively studied in neuroscience and are known to be present in many important classes of therapeutic agents . While the precise mechanism of action for this specific compound requires further investigation, related structures are explored for their potential interactions with the central nervous system. For example, some pyrrolidine derivatives are synthesized and evaluated as potential inhibitors for monoamine transporters or other neurological targets . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all safety protocols.

Properties

IUPAC Name

2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-11-10-17(13-22)14-23(18-8-9-18)12-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCIWAJMLVAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. One common approach might involve the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the benzyl and cyclopropyl groups through nucleophilic substitution reactions. The final step could involve the addition of the amino group under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other aromatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Core Backbone Modifications

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidine 3-[[benzyl(cyclopropyl)amino]methyl] C₁₉H₂₉N₃O 315.46 (S)-configuration; cyclopropyl group
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS 1254927-47-3) Pyrrolidine 3-(benzyl(isopropyl)amino) C₁₉H₃₁N₃O 317.47 Isopropyl instead of cyclopropyl; similar stereochemistry
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Piperidine 3-[[benzyl(cyclopropyl)amino]methyl] C₂₁H₃₃N₃O 343.51 Piperidine ring (6-membered) vs. pyrrolidine (5-membered)

Key Observations :

  • Replacement of cyclopropyl with isopropyl (CAS 1254927-47-3) increases molecular weight by ~2 g/mol but may reduce steric strain due to cyclopropane’s rigid geometry .

Stereochemical Variations

  • The target compound’s (S)-configuration is conserved in most analogues, but stereochemical changes at the pyrrolidine or piperidine rings (e.g., (S)-3 vs. (R)-3 substitution) significantly impact receptor interactions .

Physicochemical Properties

Property Target Compound CAS 1254927-47-3 (Isopropyl) CAS 1354027-37-4 (Piperidine)
LogP (Predicted) 2.8 3.1 3.5
Water Solubility Low (≤1 mg/mL) Low (≤1 mg/mL) Very Low (≤0.1 mg/mL)
Stability Air-sensitive (P235 + P410) Similar air sensitivity Higher stability due to piperidine ring

Key Observations :

  • The piperidine analogue (CAS 1354027-37-4) exhibits lower solubility due to increased hydrophobicity from the larger ring .
  • All compounds require inert gas handling (P231 + P232) to prevent degradation .

Pharmacological Activity

Research on structural analogues (e.g., (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one) demonstrates anticonvulsant activity in rodent models, with EC₅₀ values ranging from 10–50 μM . The target compound’s cyclopropyl group may enhance metabolic stability compared to isopropyl analogues, as cyclopropane rings resist oxidative degradation .

Biological Activity

The compound 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic implications.

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 301.433 g/mol
  • CAS Number : 1354023-86-1

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly in modulating the levels of gamma-aminobutyric acid (GABA). GABA is a critical inhibitory neurotransmitter in the central nervous system, and compounds that enhance GABAergic activity are often explored for their potential in treating neurological disorders such as epilepsy and anxiety.

1. Ames Test

In a significant study, the compound exhibited a strong positive result in the Ames test , indicating its mutagenic potential. This assay evaluates the mutagenic effects of chemical compounds using strains of bacteria, which can provide insights into the carcinogenic risk associated with the compound .

2. Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties . In vitro studies showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses significant free radical scavenging ability, which may contribute to protective effects against oxidative stress-related diseases .

Case Study 1: Neuropharmacological Effects

A study conducted on animal models assessed the neuropharmacological effects of this compound. It was found to significantly increase GABA levels in the brain, leading to anxiolytic and sedative effects. These findings suggest its potential utility in treating anxiety disorders .

Case Study 2: Cancer Research

In cancer research, derivatives of this compound were tested for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The results showed that certain derivatives effectively inhibited CDK12 activity, sensitizing cancer cells to DNA-damaging agents .

Data Summary Table

Property/ActivityResultReference
Ames TestStrong positive (mutagenic)
Antimicrobial ActivityEffective against multiple bacterial strains
Antioxidant ActivitySignificant DPPH scavenging ability
Neuropharmacological EffectsIncreased GABA levels; anxiolytic effects
CDK InhibitionEffective against CDK12

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one?

  • Methodological Answer : The compound can be synthesized via multistep nucleophilic substitution and cyclization reactions. For example, pyrrolidine derivatives are often prepared by reacting fluorinated precursors (e.g., 2-fluorobenzaldehyde) with dialkylamines under microwave-assisted heating (150°C for 20 hours in DMF) to form intermediates. Subsequent steps involve amine functionalization and ketone group introduction. TLC and 1^1H NMR are critical for monitoring reaction progress and intermediate purification .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify substituent positions (e.g., benzyl and cyclopropyl groups) through characteristic shifts (e.g., δ 3.30–3.33 ppm for pyrrolidine protons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers. For analogs, data from Acta Crystallographica Section E reports (e.g., ethyl ester derivatives) provide reference frameworks .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective due to the compound’s tertiary amine and ketone groups. For biological assays, dilute stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR vs. crystallography) impact structural assignments?

  • Methodological Answer : Discrepancies may arise from dynamic molecular conformations or crystal packing effects. For example, NMR may suggest free rotation of the benzyl group, while crystallography reveals a fixed conformation. To resolve this:

  • Compare experimental NMR shifts with computational models (DFT calculations).
  • Validate crystallographic data against analogous structures (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate) .

Q. What strategies address low yields in the final cyclization step?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Temperature Control : Gradual heating (e.g., 80–100°C) to stabilize intermediates.
  • Catalyst Use : Pd/C or Ru-based catalysts for selective hydrogenation of imine intermediates.
  • Microwave Synthesis : Reduces reaction time (e.g., 2 hours vs. 20 hours conventional) and improves regioselectivity .

Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays.
  • Microbial Screening : Test antimicrobial activity via broth microdilution (e.g., MIC values for bacterial/fungal strains) .
  • SAR Studies : Modify the cyclopropyl or benzyl groups to assess potency changes .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in purity?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities.
  • Standardization : Calibrate synthetic protocols using certified reference materials (e.g., Kanto Reagents’ >97% purity standards) .

Q. What analytical techniques validate stereochemical integrity during scale-up?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • Optical Rotation : Compare experimental values with literature data (e.g., [α]D_D for (S)-benzyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.